Cas no 335165-69-0 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid))

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) Chemical and Physical Properties
Names and Identifiers
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- 1-(9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol
- Bax Channel Blocker - CAS 335165-69-0 - Calbiochem
- 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid)
- LPXZQYWZSBDVIG-UHFFFAOYSA-N
- EN300-182775
- 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol,bis(trifluoroaceticacid)
- (+/-)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol, bis TFA
- 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol; bis(trifluoroacetic acid)
- 335165-69-0
-
- Inchi: InChI=1S/C19H21Br2N3O.2C2HF3O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;2*3-2(4,5)1(6)7/h1-4,9-10,15,22,25H,5-8,11-12H2;2*(H,6,7)
- InChI Key: LPXZQYWZSBDVIG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 694.98882Da
- Monoisotopic Mass: 692.99086Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 39
- Rotatable Bond Count: 4
- Complexity: 506
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115Ų
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-182775-1.0g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 1g |
$1929.0 | 2023-05-24 | ||
Enamine | EN300-182775-0.1g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 0.1g |
$1697.0 | 2023-09-19 | ||
Enamine | EN300-182775-0.05g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 0.05g |
$1620.0 | 2023-09-19 | ||
Enamine | EN300-182775-0.25g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 0.25g |
$1774.0 | 2023-09-19 | ||
Enamine | EN300-182775-1g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 1g |
$1929.0 | 2023-09-19 | ||
Enamine | EN300-182775-10g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 10g |
$8295.0 | 2023-09-19 | ||
Enamine | EN300-182775-5g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 5g |
$5594.0 | 2023-09-19 | ||
Enamine | EN300-182775-0.5g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 0.5g |
$1851.0 | 2023-09-19 | ||
Enamine | EN300-182775-2.5g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 2.5g |
$3782.0 | 2023-09-19 | ||
Enamine | EN300-182775-5.0g |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) |
335165-69-0 | 5g |
$5594.0 | 2023-05-24 |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) Related Literature
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid)
Recent Advances in the Study of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) (CAS: 335165-69-0)
The compound 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) (CAS: 335165-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its carbazole and piperazine moieties, exhibits promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic utility.
One of the key areas of investigation has been the compound's role as a modulator of kinase activity. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 335165-69-0 exhibits selective inhibition against specific kinase targets, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors.
In addition to its kinase inhibitory properties, recent research has explored the compound's interactions with nucleic acids. The dibromo-carbazole moiety is known to intercalate into DNA, which could be leveraged for applications in anticancer therapy. Studies using spectroscopic techniques and molecular docking simulations have provided insights into the binding affinity and specificity of 335165-69-0 for DNA sequences, highlighting its potential as a DNA-targeting agent.
The pharmacokinetic profile of 335165-69-0 has also been a subject of investigation. Recent in vivo studies in rodent models have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate moderate bioavailability and a favorable tissue distribution pattern, with significant accumulation in tumor tissues. These findings support further preclinical development of the compound for oncological applications.
Structural modifications of 335165-69-0 have been explored to enhance its therapeutic efficacy and reduce potential off-target effects. Researchers have synthesized analogs with varying substitutions on the carbazole and piperazine rings, aiming to improve selectivity and potency. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological activity, providing a roadmap for future optimization efforts.
Despite these promising developments, challenges remain in the clinical translation of 335165-69-0. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound into clinical trials.
In conclusion, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, bis(trifluoroacetic acid) (CAS: 335165-69-0) represents a versatile scaffold with significant potential in drug discovery. Its dual functionality as a kinase inhibitor and DNA intercalator, combined with its modifiable structure, makes it a valuable candidate for further investigation. Continued research efforts will be essential to fully realize its therapeutic potential and translate these findings into clinical applications.
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